N-Hydroxymethyl 2-nitroisonicotinamide
Description
N-Hydroxymethyl 2-nitroisonicotinamide is a nitro-substituted isonicotinamide derivative characterized by a hydroxymethyl (-CH₂OH) functional group attached to the nitrogen atom of the isonicotinamide scaffold. This compound combines the structural features of isonicotinic acid hydrazide (INH)—a well-known antitubercular agent—with nitro and hydroxymethyl modifications.
Properties
Molecular Formula |
C7H7N3O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-(hydroxymethyl)-2-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c11-4-9-7(12)5-1-2-8-6(3-5)10(13)14/h1-3,11H,4H2,(H,9,12) |
InChI Key |
ZIPAXANNFMLKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the pyridine ring, nitrogen substituents, or functional groups. Below is a comparative analysis with key derivatives:
N-Substituted 2-Isonicotinoylhydrazinecarboxamides
These derivatives, synthesized via reaction of INH with aryl isocyanates (e.g., 4-methyl, 4-isopropyl, and 4-tert-butyl derivatives), share the isonicotinamide core but lack nitro and hydroxymethyl groups .
- Synthetic Yields : Ranged from 67% to 97%, depending on the substituent. For example, 4-tert-butyl derivatives achieved 97% yield, suggesting steric bulk minimally hinders reactivity .
3-{N-Hydroxymethyl}Aminocarbonyloxy Derivatives
This compound, identified in Pleione maculata extracts, features a hydroxymethylaminocarbonyloxy moiety linked to a benzodiazepine scaffold. Though structurally distinct, its hydroxymethyl group and pharmacological profile offer relevant comparisons .
- Molecular Docking : Demonstrated high binding affinity (-10.95 kcal/mol) against the SARS-CoV-2 spike protein S2 subunit, outperforming the antiviral drug arabidiol .
Nitro-Substituted Analogues
Nitro groups are critical in prodrug activation (e.g., antitubercular nitroimidazoles).
- Electrochemical Properties : The nitro group in N-Hydroxymethyl 2-nitroisonicotinamide may facilitate redox-mediated activation, a mechanism observed in nitroaromatic antimycobacterials.
- Toxicity Considerations: Nitro groups can generate reactive metabolites (e.g., nitroso intermediates), necessitating caution in drug design—contrasting with non-nitro derivatives like N-heptyl isonicotinamides .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The hydroxymethyl group in this compound may offer synthetic versatility for prodrug design, as seen in acrylamide copolymers (e.g., n-hydroxymethyl acrylamide in tissue imaging materials) .
- Nitro Group Trade-offs: While enhancing reactivity, the nitro substituent necessitates rigorous safety profiling to mitigate genotoxicity risks, as highlighted in nitrosamine safety protocols .
- Pharmacological Potential: The compound’s dual functionalization aligns with trends in hybrid drug design, combining antimycobacterial (INH-like) and antiviral (nitroaromatic) motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
